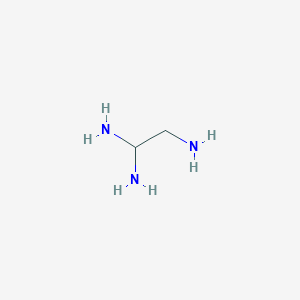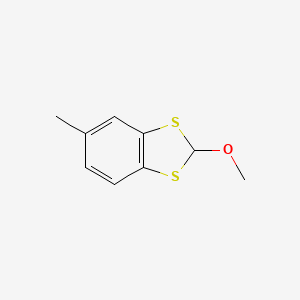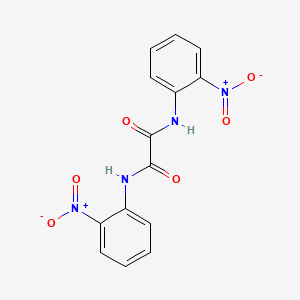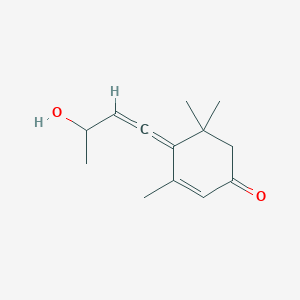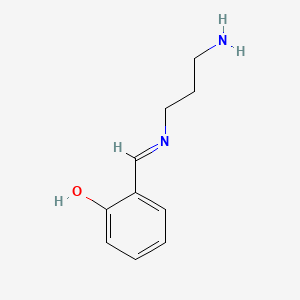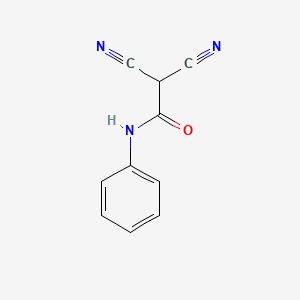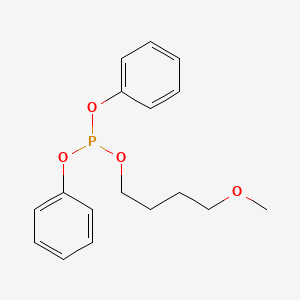
2-Cyano-N-octadecylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-octadecylacetamide is an organic compound with the molecular formula C21H40N2O It is a derivative of cyanoacetamide, where the amide nitrogen is substituted with an octadecyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-octadecylacetamide typically involves the reaction of octadecylamine with cyanoacetic acid or its derivatives. One common method is the condensation of octadecylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Cyano-N-octadecylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.
Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Condensation reactions: Reagents like aldehydes, ketones, and catalysts such as piperidine or pyridine are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Nucleophilic substitution: Substituted cyanoacetamides.
Condensation reactions: Various heterocyclic compounds.
Hydrolysis: Octadecylamine and cyanoacetic acid.
科学的研究の応用
2-Cyano-N-octadecylacetamide has several applications in scientific research:
Biology: The compound can be used in the study of lipid interactions due to its long alkyl chain.
Industry: Used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyano-N-octadecylacetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The long alkyl chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Cyanoacetamide: A simpler analog without the long alkyl chain.
2-Cyano-N-octylacetamide: Similar structure but with a shorter alkyl chain.
2-Cyano-N-cyclohexylacetamide: Contains a cyclohexyl group instead of an octadecyl group.
Uniqueness
2-Cyano-N-octadecylacetamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications involving lipid interactions and membrane studies, setting it apart from its shorter-chain analogs.
特性
CAS番号 |
51838-03-0 |
|---|---|
分子式 |
C21H40N2O |
分子量 |
336.6 g/mol |
IUPAC名 |
2-cyano-N-octadecylacetamide |
InChI |
InChI=1S/C21H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22/h2-18,20H2,1H3,(H,23,24) |
InChIキー |
PMQQORVHSUUEMP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




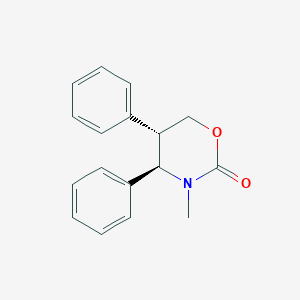
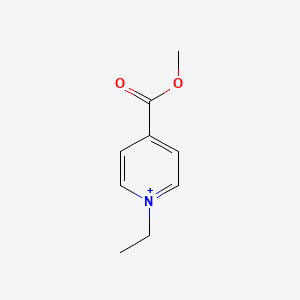

![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
